molecular formula C26H32O7 B12299986 Deoxylimonol

Deoxylimonol

Cat. No.: B12299986
M. Wt: 456.5 g/mol
InChI Key: VNNZUOXOSGRYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Deoxylimonol can be synthesized from limonin or deoxylimonin through a series of chemical reactions. A practical synthetic route involves converting limonin or deoxylimonin into amino derivatives through a five-step process . This process includes reactions such as ring closure using the Mitsunobu procedure .

Industrial Production Methods

Industrial production of this compound typically involves extraction from citrus peels. The extraction process includes cold-pressing the peels to obtain essential oils, followed by separation and purification using techniques like supercritical fluid chromatography .

Chemical Reactions Analysis

Types of Reactions

Deoxylimonol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert this compound into less oxidized forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various amino derivatives and other modified limonoids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of deoxylimonol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation and cell proliferation. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to deoxylimonol include:

  • Limonin
  • Nomilin
  • Obacunone
  • Deoxylimonin

Uniqueness

This compound is unique due to its specific structural features and biological activities. Unlike other limonoids, this compound has a distinct lipophilic nature, making it more effective in certain biological applications .

Properties

IUPAC Name

18-(furan-3-yl)-12-hydroxy-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,18-19,22,27H,5,7,9,11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNZUOXOSGRYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.